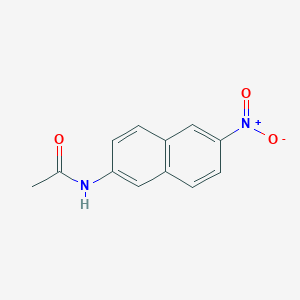
N-(6-nitronaphthalen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-nitronaphthalen-2-yl)acetamide is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a nitro group at the 6th position and an acetamide group at the 2nd position of the naphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitronaphthalen-2-yl)acetamide typically involves the nitration of 2-naphthylamine followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6th position of the naphthalene ring. The resulting 6-nitro-2-naphthylamine is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and acetylation reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, concentration, and reaction time to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(6-nitronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 6-nitro-2-naphthylamine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-amino-2-naphthylacetamide.
Substitution: Various substituted naphthylacetamides depending on the nucleophile used.
Hydrolysis: 6-nitro-2-naphthylamine and acetic acid.
科学研究应用
N-(6-nitronaphthalen-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other naphthalene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(6-nitronaphthalen-2-yl)acetamide is primarily related to its nitro and acetamide functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial and cytotoxic effects. The acetamide group can enhance the compound’s solubility and facilitate its interaction with biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
相似化合物的比较
N-(6-nitronaphthalen-2-yl)acetamide can be compared with other naphthalene derivatives such as:
6-nitro-2-naphthylamine: Similar structure but lacks the acetamide group, which may affect its solubility and biological activity.
2-naphthylacetamide: Lacks the nitro group, which may result in different chemical reactivity and biological properties.
6-amino-2-naphthylacetamide: The reduced form of this compound, which may have different biological activities due to the presence of an amino group instead of a nitro group.
This compound is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
属性
CAS 编号 |
102877-11-2 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22g/mol |
IUPAC 名称 |
N-(6-nitronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-11-4-2-10-7-12(14(16)17)5-3-9(10)6-11/h2-7H,1H3,(H,13,15) |
InChI 键 |
JQDVJEDWLMLZOR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


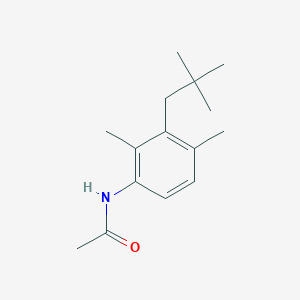

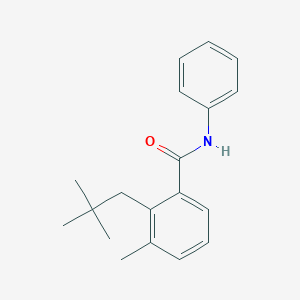
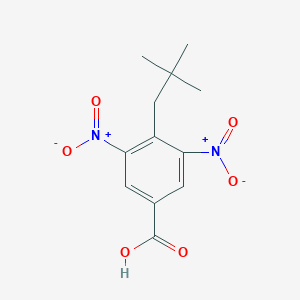

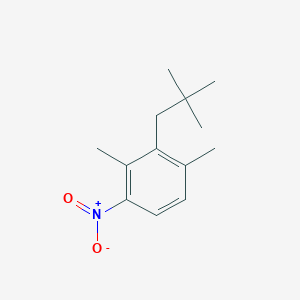

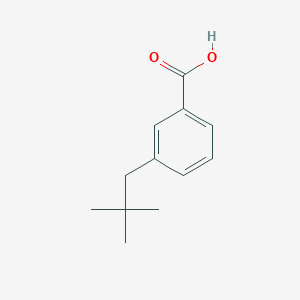
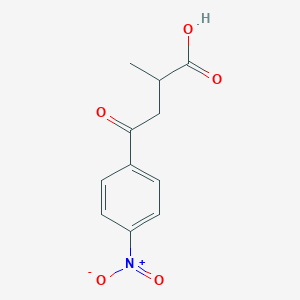
![1,6,7,8,9,9-Hexachloro-2,3,4,5-tetramethyltricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B515120.png)

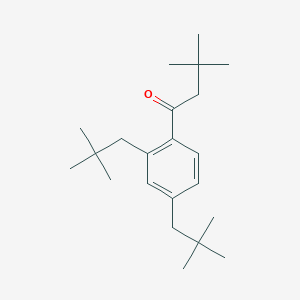
![Dimethyl bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate](/img/structure/B515127.png)
![Bis[(4-nitrophenyl)methyl] phosphate](/img/structure/B515128.png)
